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4-methyl-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
4-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H13NS. It consists of a methyl group attached to the fourth position of an aniline ring, which is further substituted with a thiophen-3-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 4-methylaniline with thiophen-3-ylmethanol under specific conditions. One common method involves the use of cyclometalated ruthenium complexes as catalysts. The reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base . This hydrogen autotransfer procedure allows for the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aniline compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
4-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of composite materials and Schiff bases.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the reactivity of other molecules. The exact pathways and targets depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
- 4-propyl-N-(thiophen-3-ylmethyl)aniline
- 4-(thiophen-3-yl)aniline
- N-(thiophen-3-ylmethyl)aniline hydrochloride
Uniqueness
4-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both a methyl group and a thiophen-3-ylmethyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further enhance its significance .
Biological Activity
4-Methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a methyl group at the 4-position of the aniline ring and a thiophene ring linked through a methyl group at the nitrogen atom, has been the subject of various studies focusing on its biological activities, particularly its antimicrobial and anticancer properties.
- Molecular Formula : C₁₂H₁₃NS
- Molecular Weight : 203.30 g/mol
The presence of both aniline and thiophene moieties in its structure contributes to its diverse chemical reactivity and biological activity, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. Research suggests that it can inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.
Comparative Antimicrobial Activity
Compound Name | MIC (µg/mL) | Activity Description |
---|---|---|
This compound | TBD | Potential antimicrobial activity |
Standard Antibiotic (e.g., Penicillin) | 0.5 | Reference for comparison |
Other Thiophene Derivatives | TBD | Varies based on structure |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown selective cytotoxicity against several cancer cell lines, particularly colorectal cancer cells (HCT-116).
Case Study: Anticancer Efficacy
In a study examining derivatives of similar structures, compounds with structural similarities to this compound demonstrated significant anticancer activity:
- Cell Lines Tested : HCT-116 (colon), MCF-7 (breast), A549 (lung)
- IC₅₀ Values :
- Compound A: 7.1 µM (HCT-116)
- Compound B: 10.5 µM (HCT-116)
- Compound C: 11.9 µM (HCT-116)
These findings indicate that modifications to the aniline structure can enhance biological activity, suggesting that this compound may also exhibit similar or improved efficacy.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets such as enzymes and proteins that regulate cell signaling pathways. For instance, docking studies have shown strong binding affinities to proteins like c-Myc and IL-6, which are crucial in cancer progression.
Interaction Profile
Protein Target | Binding Free Energy (kcal/mol) | Interaction Type |
---|---|---|
c-Myc | -10.5 | Hydrogen bond, Pi-Pi interactions |
IL-6 | -8.3 | Pi-Anion interactions |
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
4-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H13NS/c1-10-2-4-12(5-3-10)13-8-11-6-7-14-9-11/h2-7,9,13H,8H2,1H3 |
InChI Key |
ZCECFTYILHLAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
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